molecular formula C6H7NO3 B6246487 rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2742386-94-1

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B6246487
CAS No.: 2742386-94-1
M. Wt: 141.12 g/mol
InChI Key: YZUCXDUSLOANPL-PZGQECOJSA-N
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Description

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a three-membered azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the azabicyclo ring system followed by functionalization to introduce the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
  • rac-(1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its bicyclic structure also provides a rigid framework that can be advantageous in certain applications, such as drug design and material science.

Properties

CAS No.

2742386-94-1

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1

InChI Key

YZUCXDUSLOANPL-PZGQECOJSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)N1

Canonical SMILES

C1C2C(C2C(=O)O)C(=O)N1

Purity

95

Origin of Product

United States

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